PNMT Binding Affinity: Comparative Potency vs. Unsubstituted Phenylethanolamine
2-Allylamino-1-phenyl-ethanol exhibits measurable but weak binding affinity for Phenylethanolamine N-Methyltransferase (PNMT), the enzyme that catalyzes the final step in epinephrine biosynthesis. The Ki value determined in vitro is 1.11 mM (1.11E+6 nM) [1]. This contrasts with the endogenous substrate phenylethanolamine (2-amino-1-phenylethanol), which serves as the baseline substrate with a reported Km of 4.5 μM for the (2S)-configured analog [2]. The ~247-fold lower affinity of the allylamino derivative demonstrates that N-allyl substitution substantially reduces PNMT recognition relative to the primary amine, a structure-activity relationship critical for designing selective adrenergic agents or avoiding off-target catecholamine pathway interference.
| Evidence Dimension | PNMT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11E+6 nM (1.11 mM) |
| Comparator Or Baseline | Phenylethanolamine (2-amino-1-phenylethanol) baseline: Km = 4.5 μM (4,500 nM) for (2S)-configured analog |
| Quantified Difference | ~247-fold lower affinity (1.11E+6 nM vs. 4,500 nM) |
| Conditions | In vitro radiochemical assay; bovine PNMT |
Why This Matters
This quantitative difference confirms that the N-allyl modification dramatically alters enzyme recognition, making this compound a structurally informative negative control or selectivity tool in PNMT-related assays.
- [1] BindingDB. BDBM50367284. CHEMBL291584. Affinity Data Ki: 1.11E+6 nM for Phenylethanolamine N-Methyltransferase (PNMT). Retrieved from https://www.bindingdb.org View Source
- [2] Grunewald GL, et al. Conformational and steric aspects of phenylethanolamine analogues as substrates or inhibitors of PNMT. Journal of Medicinal Chemistry. Km = 4.5 μM for 2S-configured 2-amino-1-tetralol. View Source
